molecular formula C12H15BN2O4 B3047300 (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid CAS No. 1373273-48-3

(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid

Cat. No.: B3047300
CAS No.: 1373273-48-3
M. Wt: 262.07
InChI Key: VCSYTSRDQUHTPH-UHFFFAOYSA-N
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Description

(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid is a boronic acid derivative featuring a pyrrolo[2,3-c]pyridine core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a boronic acid moiety at the 2-position. Its molecular formula is C₁₂H₁₅BN₂O₄, with a molecular weight of 262.074 g/mol and a monoisotopic mass of 262.112487 . The compound is identified by CAS number 1373273-48-3 and is structurally characterized by the Boc group, which enhances stability and solubility during synthetic applications .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridin-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-7-14-5-4-8(9)6-10(15)13(17)18/h4-7,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSYTSRDQUHTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130265
Record name 1H-Pyrrolo[2,3-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373273-48-3
Record name 1H-Pyrrolo[2,3-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373273-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid typically involves the reaction of pyrrolo[2,3-c]pyridine with tert-butoxycarbonyl chloride (Boc-Cl) to introduce the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the borylation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The Boc group serves as a protecting group for the pyrrolo[2,3-c]pyridine moiety, preventing unwanted side reactions during the coupling process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : The Boc group in the target compound enhances steric protection compared to the electron-withdrawing tosyl (Tosyl) group in analogues like (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid . This difference impacts reactivity in cross-coupling reactions.
  • Positional Isomerism : The boronic acid group at the 2-position (target compound) vs. 4-position ({1H-pyrrolo[2,3-c]pyridin-4-yl}boronic acid ) alters electronic distribution and binding affinity in biological systems .
  • Synthetic Yields : Carboxylic acid derivatives like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are synthesized in lower yields (71%) compared to methoxy-substituted analogues (80%) , suggesting substituent-dependent reaction efficiencies.
Spectroscopic and Analytical Comparisons
  • IR and NMR Data : The MIDA ester derivative 4-(1-Tosyl-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid exhibits IR peaks at 1764 cm⁻¹ (ester C=O stretch) and 1595 cm⁻¹ (aromatic C=C), distinct from the Boc-protected compound’s expected ~1700 cm⁻¹ (Boc C=O) .
  • 11B NMR : Boronic acids typically show 11B signals between 25–35 ppm , consistent across analogues like the target compound and (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid .
Commercial Availability and Purity

The target compound is less commercially prevalent than (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid , which is available at 97% purity in bulk quantities (up to 5 g) .

Biological Activity

(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in drug design, particularly for targeting enzymes and proteins involved in various diseases. This article delves into the biological activity of this specific boronic acid derivative, summarizing relevant research findings, case studies, and potential applications.

  • Molecular Formula : C12H15BN2O4
  • Molecular Weight : 262.07 g/mol
  • CAS Number : 1373273-48-3
  • PubChem ID : 130118268

Biological Activity Overview

The biological activity of (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid can be categorized into several key areas:

  • Enzyme Inhibition : Boronic acids are often used as enzyme inhibitors due to their ability to interact with the active sites of enzymes.
  • Anticancer Activity : Some studies indicate that derivatives of boronic acids exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Certain boronic acid compounds have shown promise as antimicrobial agents.

Enzyme Inhibition

Research has demonstrated that boronic acid derivatives can effectively inhibit enzymes such as proteases and kinases. For instance, a study highlighted the use of boronic acids in the development of selective inhibitors for proteasome activity, which is crucial for cancer cell proliferation . The compound's structure allows it to form stable interactions with the enzyme's active site, thereby blocking substrate access.

Anticancer Activity

A notable study investigated the cytotoxic effects of various boronic acid derivatives on HeLa cervical cancer cells. The findings indicated that some derivatives exhibited IC50 values lower than traditional chemotherapeutics like cisplatin, suggesting enhanced efficacy . Specifically, compounds with structural similarities to (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid were found to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

Boronic acids have also been explored for their antimicrobial properties. A comparative analysis showed that certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Data Table: Biological Activities of Boronic Acid Derivatives

Compound NameIC50 (µM)Target Enzyme/PathwayActivity Type
(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid4.6HeLa cervical cancer cellsAnticancer
Phenylboronic acid5.9ProteasomeEnzyme Inhibition
2-(4-Fluorophenyl)boronic acid20Bacterial cell wall synthesisAntimicrobial

The mechanism by which (1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid exerts its biological effects typically involves:

  • Reversible Binding : The boron atom forms a covalent bond with hydroxyl groups present on target proteins or enzymes.
  • Disruption of Protein Function : This binding can alter the conformation of the target protein, inhibiting its function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid
Reactant of Route 2
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(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid

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